molecular formula C14H16N6O B2595504 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine CAS No. 2034222-77-8

2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2595504
CAS No.: 2034222-77-8
M. Wt: 284.323
InChI Key: BVYILUKAKBKUIC-UHFFFAOYSA-N
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Description

2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine is a synthetically designed hybrid compound that integrates a pyrazine carboxamide core with a 1,2,3-triazole-linked pyrrolidine scaffold. This structure is of significant interest in medicinal chemistry and antiviral research. The 1,2,3-triazole moiety is a privileged structure in drug design, known for its ability to act as a bioisostere for amide bonds, improving metabolic stability and forming key hydrogen-bonding interactions with biological targets such as enzymes . The pyrazine component is a key structural feature found in several bioactive molecules, including the repurposed antiviral drug Favipiravir, highlighting its relevance in developing therapeutics for viruses such as β-coronaviruses . The specific incorporation of a cyclopropyl group on the triazole ring can fine-tune the compound's properties, potentially enhancing its binding affinity and selectivity. This molecule is representative of a modern molecular hybridization approach, where two pharmacophoric units are combined to create novel chemical entities with potential for increased potency and the ability to interact with multiple pharmacological targets . As such, it serves as a valuable building block and intermediate for researchers working across multiple disciplines, including infectious disease, oncology, and chemical biology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-14(12-7-15-4-5-16-12)19-6-3-11(8-19)20-9-13(17-18-20)10-1-2-10/h4-5,7,9-11H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYILUKAKBKUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Functionalization of Pyrrolidine

The triazole is introduced to the pyrrolidine scaffold via nucleophilic substitution or Mitsunobu coupling :

  • Route A : Reaction of 3-aminopyrrolidine with a triazole-bearing electrophile (e.g., 4-cyclopropyl-1H-1,2,3-triazole-1-carbonyl chloride) in dichloromethane (DCM) with a base like triethylamine .

  • Route B : Mitsunobu reaction between pyrrolidine-3-ol and the triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Key Challenge : Avoiding N- vs. O-alkylation byproducts.

Coupling to Pyrazine

The pyrrolidine-triazole intermediate is linked to pyrazine via amide bond formation :

  • Activation : Pyrazine-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

  • Coupling : Reacted with 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine in DCM or DMF at 0–25°C.

  • Yield : 60–75% (analogous to ).

Key Reaction Data

StepReaction TypeReagents/ConditionsYieldReference
1CuAACCuSO₄, sodium ascorbate, H₂O/EtOH85–90%
2Nucleophilic substitutionTriazole electrophile, Et₃N, DCM70–80%
3Amide couplingEDCI, HOBt, DMF, 0–25°C60–75%

Stability and Reactivity

  • Thermal Stability : The triazole ring remains intact below 150°C, but decomposition occurs under prolonged reflux in polar aprotic solvents (e.g., DMF) .

  • Hydrolytic Sensitivity : The amide bond is stable in neutral aqueous conditions but hydrolyzes under strong acidic/basic conditions (pH <2 or >12) .

Functionalization of Pyrazine

The pyrazine ring undergoes electrophilic substitution and cross-coupling reactions :

  • Chlorination : Treatment with POCl₃ at 80°C introduces Cl substituents .

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids at the C3/C5 positions (yields: 50–65%) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the cyclopropyl group and the pyrrolidine structure enhances the bioactivity of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties
The triazole ring is known to play a crucial role in anticancer activity. Research has demonstrated that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may contribute to its efficacy against certain types of cancer, although detailed studies are still required to elucidate its mechanism of action .

Agricultural Applications

Fungicides
The compound's structure suggests potential applications as a fungicide. Triazole derivatives are widely used in agriculture to control fungal diseases in crops. Given the effectiveness of related compounds in this area, this compound may serve as a lead compound for developing novel agricultural fungicides .

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially improving crop yields under stress conditions. Further research could explore how this compound affects plant physiology and its potential use in sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies
The unique structural features of this compound position it as an interesting candidate for enzyme inhibition studies. Triazole derivatives have been shown to inhibit various enzymes involved in critical biological processes. Investigating this compound's ability to modulate enzyme activity could provide insights into its biochemical applications and therapeutic potential .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria
Anticancer PropertiesInduced apoptosis in specific cancer cell lines
Agricultural ApplicationsPotential as a novel fungicide with broad-spectrum activity
Enzyme InhibitionInhibition of key metabolic enzymes observed

Mechanism of Action

The mechanism of action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The triazole ring is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Pyrazine Derivatives with Heterocyclic Substituents

Pyrazine derivatives are widely studied for their biological and material science applications. Key comparisons include:

Compound Name Molecular Formula Substituents/Backbone Key Features Biological Relevance (if reported)
2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine C₁₄H₁₆N₆O Pyrrolidine-linked triazole + pyrazine Enhanced solubility from pyrrolidine; cyclopropyl may modulate steric effects Not explicitly reported in evidence
2-Methyl-3-isopropylpyrazine C₈H₁₂N₂ Methyl and isopropyl groups on pyrazine Volatile organic compound (VOC) Promotes Arabidopsis growth
2,5-Dimethylpyrazine C₆H₈N₂ Two methyl groups on pyrazine Simple alkyl-substituted pyrazine Inhibits Burkholderia; promotes potato growth

Analysis :

  • The target compound’s pyrrolidine-triazole-pyrazine system distinguishes it from simpler pyrazine derivatives like 2,5-dimethylpyrazine. The cyclopropyl group may confer unique steric or electronic properties compared to alkyl substituents .
Triazole-Containing Analogues

Triazoles are critical pharmacophores due to their hydrogen-bonding capacity and metabolic stability. Notable analogues:

Compound Name Molecular Formula Core Structure Synthesis Method Key Differences
Target Compound C₁₄H₁₆N₆O 1,2,3-triazole + pyrrolidine + pyrazine Likely CuAAC (azide-alkyne cycloaddition) Regiospecific 1,4-triazole substitution
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine C₁₆H₁₀N₁₀ Two 1,2,4-triazoles + pyridine + pyrazine Multi-step cycloaddition Rigid, planar structure with multiple aromatic rings

Analysis :

  • The target compound’s 1,2,3-triazole (vs.
  • The pyrrolidine backbone in the target compound likely enhances conformational flexibility compared to the rigid pyridine-linked triazole system in .
Pyrrolidine-Based Compounds

Pyrrolidine scaffolds are common in drug design due to their solubility and bioavailability-enhancing properties.

Compound Name Molecular Formula Substituents Key Features
Target Compound C₁₄H₁₆N₆O Pyrazine + triazole Combines pyrrolidine’s solubility with pyrazine’s π-deficient character
2-{[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridine C₁₆H₁₈N₂O₂S Thiophene + pyridine Sulfur-containing thiophene may increase lipophilicity

Analysis :

  • The target compound’s pyrazine moiety (vs.
  • The cyclopropyl-triazole group may reduce metabolic degradation compared to the methylthiophene substituent in BK78976 .

Biological Activity

2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₄O
Molecular Weight 246.31 g/mol
CAS Number Not yet assigned

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown inhibitory effects on carbonic anhydrases and kinases, which are crucial in cancer progression and other diseases .
  • Antiproliferative Effects : Preliminary studies indicate that derivatives of triazoles exhibit significant antiproliferative activity against various cancer cell lines. The compound may induce apoptosis through modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Properties : The presence of the pyrrolidine structure may enhance the anti-inflammatory potential of the compound by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Recent research has explored the biological activity of related compounds and their implications in therapeutic applications:

Table 1: Summary of Research Findings on Similar Compounds

Compound Biological Activity Reference
4-Cyclopropyl-1H-1,2,3-triazoleInhibitory effects on cancer cell lines
Pyrazolyl-UreasHuman carbonic anhydrase inhibition
Triazole-Fused PyrazinesPotent inhibition of c-Met kinases
Pyrrolidine DerivativesAntiproliferative activity against tumor cells

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated. However, related compounds have demonstrated favorable absorption and distribution characteristics in preclinical models. Toxicological assessments are crucial to establish safety profiles before clinical applications.

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrrolidine-triazole-pyrazine scaffold in this compound?

The synthesis typically involves sequential steps:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to generate the 1,2,3-triazole ring (e.g., cyclopropane-substituted triazole) .
  • Pyrrolidine Functionalization : Coupling reactions (e.g., amidation or carbamoylation) to link the triazole-pyrrolidine moiety to pyrazine. For example, activating the pyrrolidine nitrogen with a carbonyl group using reagents like EDCI or DCC .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization techniques include:

  • NMR Spectroscopy : 1H/13C NMR to verify connectivity (e.g., pyrazine aromatic protons at δ 8.3–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length/angle measurements and stereochemical assignment .

Q. What are common challenges in purifying this compound, and how can they be mitigated?

  • Hygroscopic Intermediates : Pyrrolidine-carboxamide derivatives may absorb moisture; use anhydrous solvents (e.g., THF or DCM) and inert atmospheres during isolation .
  • Low Crystallinity : Additives like seed crystals or slow evaporation from polar aprotic solvents (e.g., DMF) can improve crystal formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core Modifications : Vary substituents on the triazole (e.g., cyclopropyl vs. aryl groups) and pyrazine (e.g., methyl or methoxy groups) to assess impact on target binding .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with triazole/pyrazine) .
  • Biological Assays : Test derivatives against relevant targets (e.g., PARP enzymes, given structural similarity to olaparib’s triazole motif) .

Q. What computational strategies are effective for modeling the conformational flexibility of this compound?

  • Molecular Dynamics (MD) Simulations : Analyze pyrrolidine ring puckering and triazole-pyrazine dihedral angles in explicit solvent models (e.g., TIP3P water) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., carbonyl group nucleophilicity) .

Q. How can crystallographic disorder in the cyclopropyl group be resolved during refinement?

  • SHELXL Parameters : Use PART instructions to model partial occupancy and ISOR restraints to limit thermal motion anisotropy .
  • Low-Temperature Data Collection : Reduce thermal vibration by cooling crystals to 100 K .

Q. What methods are suitable for resolving enantiomers in pyrrolidine-containing derivatives?

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine functionalization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours; monitor via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for storage) .

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